1-(3-Amino-2-chloropyridin-4-yl)ethanone
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Overview
Description
1-(3-Amino-2-chloropyridin-4-yl)ethanone, also known as ACE, is an organic compound with a variety of applications in chemical synthesis and scientific research. ACE is a versatile building block for chemical synthesis, and has been used in the development of drugs, dyes, and other compounds. In addition, ACE has been used in a variety of scientific research applications, including the study of enzyme inhibitors, protein-protein interactions, and drug metabolism.
Scientific Research Applications
Microwave-Assisted Synthesis
1-(3-Amino-2-chloropyridin-4-yl)ethanone is utilized in microwave-assisted synthesis processes. Ankati and Biehl (2010) demonstrated its role in the preparation of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine. This method offers efficient yields and highlights the compound's utility in synthesizing heterocyclic structures, which are crucial in pharmaceutical and material science research (Ankati & Biehl, 2010).
Antiviral Activity Studies
Research by Attaby et al. (2006) explored the reactions and antiviral activities of this compound derivatives. These studies are significant in medicinal chemistry, particularly for developing new antiviral agents (Attaby et al., 2006).
Biocatalytic Transamination
López-Iglesias et al. (2016) investigated the use of this compound in the biocatalytic transamination process. This research is pivotal in understanding the structural and activity features of transaminases, which are enzymes widely used in the pharmaceutical industry (López-Iglesias et al., 2016).
Synthesis of Heterocyclic Compounds
The compound is also involved in the synthesis of various heterocyclic compounds with potential antimicrobial activity. For instance, Wanjari (2020) used it in synthesizing derivatives that were tested against gram-positive and gram-negative bacteria, demonstrating its relevance in drug discovery and development (Wanjari, 2020).
Synthesis of Pyridylalkylamines
Another application is found in the synthesis of pyridylalkylamines, as explored by Kwiecień and Szychowska (2006). They synthesized novel compounds with potential applications in pharmaceuticals, demonstrating the versatility of this compound in organic synthesis (Kwiecień & Szychowska, 2006).
Schiff Base Ligand Derivatives
Kurt et al. (2020) investigated the synthesis, characterization, and DNA interaction of novel Schiff base ligand derivatives involving this compound. This study contributes to understanding the compound's role in molecular biology and potential drug design (Kurt et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-(3-amino-2-chloropyridin-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)5-2-3-10-7(8)6(5)9/h2-3H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNWFHDCOPCVDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376238 |
Source
|
Record name | 1-(3-amino-2-chloropyridin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
342899-35-8 |
Source
|
Record name | 1-(3-Amino-2-chloro-4-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=342899-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-amino-2-chloropyridin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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